molecular formula C13H17N3O3 B2455700 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-methylisoxazole-3-carboxamide CAS No. 1795424-87-1

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2455700
CAS No.: 1795424-87-1
M. Wt: 263.297
InChI Key: KBDVRBOPNHVAEP-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-methylisoxazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrrole ring, an isoxazole ring, and a carboxamide group, making it an interesting subject for chemical studies.

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-9-8-10(15-19-9)13(18)14-6-5-12(17)11-4-3-7-16(11)2/h3-4,7-8,12,17H,5-6H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDVRBOPNHVAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC(C2=CC=CN2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and isoxazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide
  • N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(phenylsulfonyl)propanamide
  • N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(trifluoromethyl)benzamide

Uniqueness

Compared to similar compounds, N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-methylisoxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-methylisoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

  • Pyrrole Ring : Contributes to its reactivity and interaction with biological targets.
  • Hydroxy Group : Implicated in hydrogen bonding and molecular interactions.
  • Isoxazole Core : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The chemical formula is C13H16N2O3C_{13}H_{16}N_{2}O_{3}, with a molecular weight of approximately 248.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially affecting metabolic processes.
  • Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Gene Expression Regulation : The compound may modulate the expression of genes associated with inflammation, cancer progression, and other physiological processes .

Anticancer Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, the compound's ability to inhibit tumor growth in xenograft models has been demonstrated, with notable effects on cell lines such as HT29 (colorectal cancer) and MCF7 (breast cancer) .

CompoundCell LineCC50 (µM)Reference
This compoundHT2958.4
CisplatinHT2947.2
5-FluorouracilHT29381.2

The selectivity index (SI) for this compound suggests it has a favorable toxicity profile compared to standard chemotherapeutics, indicating less harm to normal cells while effectively targeting cancerous cells.

Case Studies

  • Case Study on Anticancer Efficacy :
    In a study evaluating the cytotoxic effects of various isoxazole derivatives, this compound was found to exhibit significant cytotoxicity against tumor cell lines while showing reduced toxicity to normal fibroblasts. This selectivity highlights its potential as a therapeutic agent in oncology .
  • Mechanistic Insights :
    Research has indicated that the compound may interfere with mitotic checkpoints in cancer cells, leading to enhanced apoptosis and reduced proliferation rates. This mechanism aligns with findings from studies on similar compounds that target cellular division processes .

Q & A

Q. Key Optimization Factors :

  • Reaction time (30 min–24 hrs) and solvent polarity (DMF vs. CHCl₃) impact yield.
  • Yields vary significantly (35–71%), necessitating optimization of stoichiometry and temperature .

How is the structural integrity of this compound confirmed in synthetic workflows?

Q. Basic Characterization Techniques

  • ¹H NMR : Peaks at δ 2.21–2.66 ppm (methyl groups), δ 6.31–8.56 ppm (aromatic protons) .
  • LCMS/ESI-MS : Molecular ion peaks (e.g., m/z 364.2 [M+1]) confirm molecular weight .
  • HPLC Purity : ≥95% purity thresholds are standard for biological assays .

Q. Advanced Contradiction Analysis :

  • Discrepancies in NMR splitting patterns may arise from rotameric equilibria or impurities. Cross-validation via 2D-COSY or HSQC resolves ambiguities .

What safety protocols are recommended for handling this compound?

Q. Basic Safety Measures

  • PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Avoid skin contact; use fume hoods for volatile intermediates .
  • First Aid : Immediate rinsing with water for eye/skin exposure; consult medical professionals if ingested .

Q. Advanced Hazard Mitigation :

  • Monitor for exotherms during large-scale synthesis. Stability studies under varying humidity/temperature (e.g., 4°C vs. 25°C) prevent decomposition .

How can reaction yields be optimized for scale-up?

Q. Advanced Methodological Strategies

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

  • Data Table :

    ConditionYield (%)Purity (%)
    DMF, RT, 24 hrs6899.86
    CHCl₃, Reflux, 12 hrs3597.24

How should researchers address contradictions in spectroscopic data?

Q. Advanced Analytical Workflow

  • Step 1 : Replicate synthesis to rule out batch variability.
  • Step 2 : Use high-field NMR (600 MHz) to resolve overlapping signals.
  • Step 3 : Compare with computational predictions (DFT-based chemical shift calculations) .

What computational approaches are suitable for predicting bioactivity?

Q. Advanced Molecular Modeling

  • Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity estimates with target proteins (e.g., kinases).
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with the carboxamide group) .

How is biological activity evaluated for derivatives?

Q. Advanced Screening Framework

  • In Vitro Assays : Enzyme inhibition (IC₅₀) using fluorescence-based readouts.
  • SAR Studies : Modifying the pyrrole or isoxazole rings alters potency. For example, fluorinated analogs show enhanced metabolic stability .

What strategies improve compound stability during storage?

Q. Advanced Formulation Insights

  • Lyophilization : Enhances shelf-life of hygroscopic derivatives.
  • Stabilizers : Antioxidants (e.g., BHT) in DMSO stocks prevent radical-mediated degradation .

How are structure-activity relationships (SAR) explored for this scaffold?

Q. Advanced SAR Methodology

  • Core Modifications : Substitute the 1-methylpyrrole with thiophene or pyrazole to assess electronic effects.

  • Data Table :

    DerivativeBioactivity (IC₅₀, nM)LogP
    Parent Compound1501.60
    Thiophene Analog852.10

What challenges arise during kilogram-scale synthesis?

Q. Advanced Process Chemistry

  • Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for cost efficiency.
  • Byproduct Management : HPLC-MS monitors dimerization side products during amide coupling .

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